molecular formula C13H17FN2O3S B5597137 1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine

1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B5597137
M. Wt: 300.35 g/mol
InChI Key: NXMPBDVMFBRNIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine derivatives involves nucleophilic substitution and condensation reactions. One method includes the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, demonstrating the versatility in synthesizing piperazine derivatives with varying substituents for potential antibacterial activities (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives shows that they adopt similar molecular conformations. However, the nature of substituents, such as the halobenzoyl group, can influence the intermolecular interactions and hence the overall three-dimensional structure, affecting their chemical reactivity and biological activities (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

The reactivity of piperazine derivatives can vary significantly with different substituents. For example, the introduction of a sulfonyl group can impact the compound's ability to undergo further chemical transformations, influencing its antibacterial properties. These derivatives have shown varying degrees of antibacterial activity, which can be attributed to their structural differences and the resulting chemical properties (Wu Qi, 2014).

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

  • The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, showcases the use of fluorinated benzophenone derivatives in preparing high-specific-activity radiopharmaceuticals for dopamine system imaging (Haka & Kilbourn, 1990).

Antibacterial Activities

  • Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Wu Qi, 2014).

Microwave-Assisted Synthesis and Biological Activities

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and assessed for their antimicrobial, antilipase, and antiurease activities, indicating the versatility of piperazine derivatives in bioactive molecule design (Başoğlu et al., 2013).

Crystal Structure Analysis

  • The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provides insight into the molecular conformation of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).

Platelet cAMP Phosphodiesterase Inhibitors

  • Research on water-soluble inhibitors of human blood platelet cAMP phosphodiesterase has led to the development of compounds with potential antithrombotic activity, highlighting the therapeutic applications of piperazine derivatives (Meanwell et al., 1993).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some piperazine derivatives act as antagonists at certain types of serotonin receptors, and are used as antipsychotic drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research on “1-(ethylsulfonyl)-4-(3-fluorobenzoyl)piperazine” would depend on factors such as its potential applications, the results of preliminary studies, and the interests of researchers in the field .

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMPBDVMFBRNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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